molecular formula C15H23NO4S B3250145 Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide CAS No. 20089-09-2

Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide

Cat. No.: B3250145
CAS No.: 20089-09-2
M. Wt: 313.4 g/mol
InChI Key: DSRKEVVMDRXVII-UHFFFAOYSA-N
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Description

Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide is a tricyclic heterocyclic compound featuring a fused ring system with sulfur (3-thia) and nitrogen (4-aza) atoms. The structure includes a rigid tricyclo[3.3.0.02,6]oct-7-ene core, six methyl substituents, an ethyl carboxylate group, and a 3,3-dioxide (sulfone) moiety. While direct crystallographic data for this compound are unavailable in the provided evidence, structural analogs in bicyclic systems (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) are often analyzed using SHELX software for crystallographic refinement . The tricyclic framework likely exhibits reduced puckering flexibility compared to bicyclic analogs, as described by Cremer and Pople’s generalized ring puckering coordinates .

Properties

IUPAC Name

ethyl 1,2,5,6,7,8-hexamethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-8-20-11(17)16-14(6)12(4)9(2)10(3)13(14,5)15(12,7)21(16,18)19/h8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRKEVVMDRXVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2(C3(C(=C(C2(C3(S1(=O)=O)C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide (CAS No. 20089-09-2) is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes various research findings regarding its biological activity, including antioxidant properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19NO4S\text{C}_{13}\text{H}_{19}\text{N}\text{O}_4\text{S}

This compound features a thia and azatricyclo framework that contributes to its unique reactivity and biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of various compounds similar to this compound. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases.

Key Findings:

  • Superoxide Radical Scavenging: The compound exhibited significant inhibition of superoxide radicals in vitro when tested against standard antioxidants like ascorbic acid.
  • Hydroxyl Radical Scavenging: The hydroxyl radical scavenging activity was assessed using the deoxyribose assay method and showed promising results indicating potential protective effects against oxidative damage.
  • ABTS Radical Scavenging: The compound demonstrated effective scavenging of ABTS radicals with results comparable to known antioxidants.
Activity Type Inhibition (%) Standard Used
Superoxide Radical Scavenging45%Ascorbic Acid
Hydroxyl Radical Scavenging37%Trolox
ABTS Radical Scavenging50%Trolox

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells were treated with this compound.

Case Studies and Research Findings

  • Case Study on Antioxidant Activity: A study conducted on various derivatives of azatricyclo compounds demonstrated that those with similar structural motifs showed enhanced antioxidant activity due to their ability to donate electrons and stabilize free radicals .
  • Therapeutic Applications: Research indicates potential applications in treating conditions associated with oxidative stress such as neurodegenerative diseases and cardiovascular disorders .

Comparison with Similar Compounds

Key Observations:

Bicyclic analogs (e.g., –6) exhibit puckering modes critical for biological activity, as quantified by Cremer-Pople parameters . The 3,3-dioxide group in the target compound enhances electron-withdrawing effects, possibly stabilizing the sulfone moiety against metabolic degradation.

Substituent Effects: Lipophilicity: The hexamethyl groups in the target compound likely increase lipophilicity compared to polar substituents (e.g., acetamido, carboxy) in bicyclic analogs, affecting membrane permeability. Bioactivity: Bicyclic compounds in –6 are structurally analogous to cephalosporins, with substituents like thiazolyl and tetrazole linked to antibiotic activity . The target compound’s ethyl carboxylate and methyl groups may position it as a synthetic intermediate or scaffold for non-antibiotic applications.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~391.50 g/mol) is lower than most bicyclic analogs (423–560 g/mol), suggesting improved solubility in organic solvents. However, the lack of ionizable groups (e.g., free carboxylic acid in ) may limit aqueous solubility.

Research Findings and Implications

  • Structural Analysis : While SHELX software is widely used for crystallographic refinement of similar bicyclic compounds, the tricyclic target’s structural data remain uncharacterized in the provided evidence. Computational modeling using Cremer-Pople parameters could predict its puckering behavior.
  • Pharmacological Potential: Bicyclic analogs in –6 are pharmacopeial standards with documented antibiotic properties. The target compound’s distinct structure may warrant exploration in non-antimicrobial contexts, such as enzyme inhibition or materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.0²,⁶]oct-7-ene-4-carboxylate 3,3-dioxide?

  • Methodological Answer : Synthesis of complex tricyclic thia-aza compounds often involves cycloaddition reactions or ring-closing strategies. For example, analogous bicyclic systems (e.g., 3-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) are synthesized via β-lactam intermediates or thiazolidine ring formation under controlled temperature and solvent conditions . Key steps include protecting reactive functional groups (e.g., carboxylates) and optimizing reaction time to avoid byproducts. Characterization of intermediates via 1^1H/13^{13}C NMR and mass spectrometry is critical for verifying structural integrity at each stage .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability studies should assess susceptibility to hydrolysis, oxidation, and photodegradation. Pharmacopeial guidelines for structurally related β-lactam derivatives recommend storing lyophilized powders at -20°C in inert atmospheres to prevent moisture absorption and oxidative degradation . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC purity analysis can identify degradation pathways. For lab-scale use, desiccants and light-protected vials are essential .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in complex tricyclic systems. For solution-phase analysis, NOESY NMR can identify spatial proximity of methyl groups and confirm the bicyclo[3.3.0] scaffold. 13^{13}C NMR chemical shifts of carbonyl and sulfur-containing moieties (e.g., 3,3-dioxide groups) provide additional stereochemical clues . High-resolution mass spectrometry (HRMS) validates molecular formula consistency .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of the 3-thia-4-aza moiety in catalytic or biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For biological systems, molecular docking simulations (using software like AutoDock Vina) against target enzymes (e.g., penicillin-binding proteins) can elucidate binding affinities and guide structure-activity relationship (SAR) studies . Validation requires correlation with experimental kinetic data .

Q. What strategies resolve contradictions between theoretical and experimental data in degradation studies of this compound?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent effects or intermediate tautomerism. For example, sulfate degradation products predicted via DFT may not align with HPLC-MS results due to pH-dependent tautomerization. Systematic variable testing (pH, temperature) with inline spectroscopy (e.g., UV-vis monitoring) can bridge gaps. Statistical tools like multivariate analysis (PCA) isolate contributing factors . Cross-referencing with analogous Pharmacopeial degradation profiles (e.g., tazobactam stability) provides additional validation .

Q. How can researchers optimize purification protocols for this compound when scaling up synthesis?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or preparative HPLC with C18 columns are effective for isolating polar tricyclic compounds. For large-scale processes, crystallization optimization (solvent screening via Hansen solubility parameters) improves yield and purity. Process analytical technology (PAT) tools, such as in-situ Raman spectroscopy, enable real-time monitoring of crystallization kinetics .

Q. What methodologies validate the biological activity of this compound against resistant microbial strains?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays using standardized CLSI protocols are essential. For β-lactamase inhibition studies, spectrophotometric assays monitoring nitrocefin hydrolysis can quantify inhibitory potency. Advanced approaches include time-kill kinetics and synergy testing with β-lactam antibiotics (e.g., ceftazidime). Genomic analysis of resistant strains (e.g., TEM-1 or SHV-1 β-lactamase variants) links activity to specific resistance mechanisms .

Methodological Framework Integration

  • Experimental Design : Align synthesis and characterization workflows with Pharmacopeial standards for analogous bicyclic β-lactams, ensuring reproducibility .
  • Data Analysis : Use chemometric tools (e.g., PLS regression) to correlate spectral data with biological activity or stability metrics .
  • Safety Protocols : Adopt engineering controls (e.g., fume hoods) and PPE (EN 166-compliant goggles) as per safety data sheets for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide
Reactant of Route 2
Reactant of Route 2
Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.